

4-Acetamido-2-aminobenzenesulfonic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Acetamido-2-aminobenzenesulfonic acid
Cat. No.:	B042591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

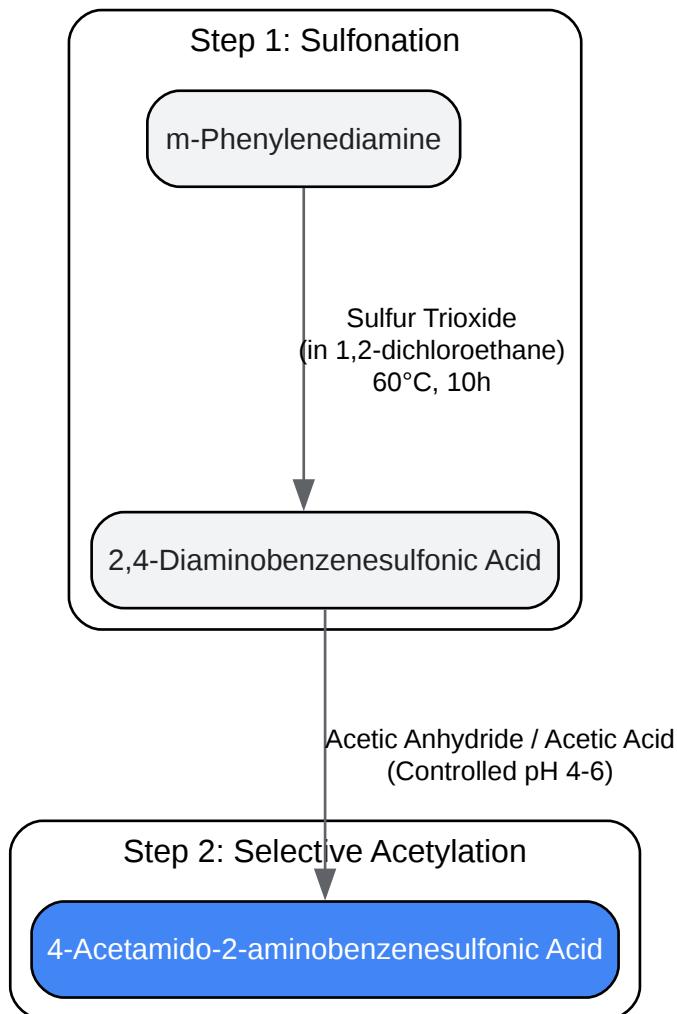
This technical guide provides an in-depth review of **4-Acetamido-2-aminobenzenesulfonic acid** (CAS No. 88-64-2), a key intermediate in the synthesis of dyes and a compound of interest in pharmaceutical development. This document consolidates its chemical properties, synthesis, analytical data, and key applications, presenting quantitative information in structured tables and detailing experimental protocols.

Physicochemical and Computational Properties

4-Acetamido-2-aminobenzenesulfonic acid is an aromatic sulfonic acid appearing as a white to pale yellow crystalline solid.^[1] Its structure, featuring an amine group, an acetamido group, and a sulfonic acid group, makes it soluble in water and other polar solvents.^{[1][2]} This solubility is influenced by both pH and temperature.^[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	88-64-2	[3]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	[4]
Molecular Weight	230.24 g/mol	[4]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	90-92 °C	[3]
Synonyms	1-Amino-3-acetylaminobenzene-6-sulfonic acid, 5-Acetylaminoaniline-2-sulfonic acid, 3'-Amino-4'-sulfoacetanilide	[4][5]


Table 2: Computational Chemistry Data

Parameter	Value
TPSA (Topological Polar Surface Area)	109.49 Å ²
LogP (Octanol-Water Partition Coefficient)	0.4739
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	3
Rotatable Bonds	2

Synthesis and Manufacturing

The synthesis of **4-acetamido-2-aminobenzenesulfonic acid** is logically achieved via a two-step process starting from m-phenylenediamine. The first step involves the sulfonation of m-phenylenediamine to produce the key intermediate, 2,4-diaminobenzenesulfonic acid.[6] The second, more nuanced step, is the selective N-acetylation of the amino group at the 4-position, which is para to the sulfonic acid group and sterically less hindered than the amino group at the 2-position.

While a specific, detailed protocol for the selective acetylation of 2,4-diaminobenzenesulfonic acid to yield the title compound is not readily available in peer-reviewed literature, the synthesis of its direct precursor is well-documented.

[Click to download full resolution via product page](#)

Figure 1. Proposed synthetic pathway for **4-Acetamido-2-aminobenzenesulfonic acid**.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid[6]

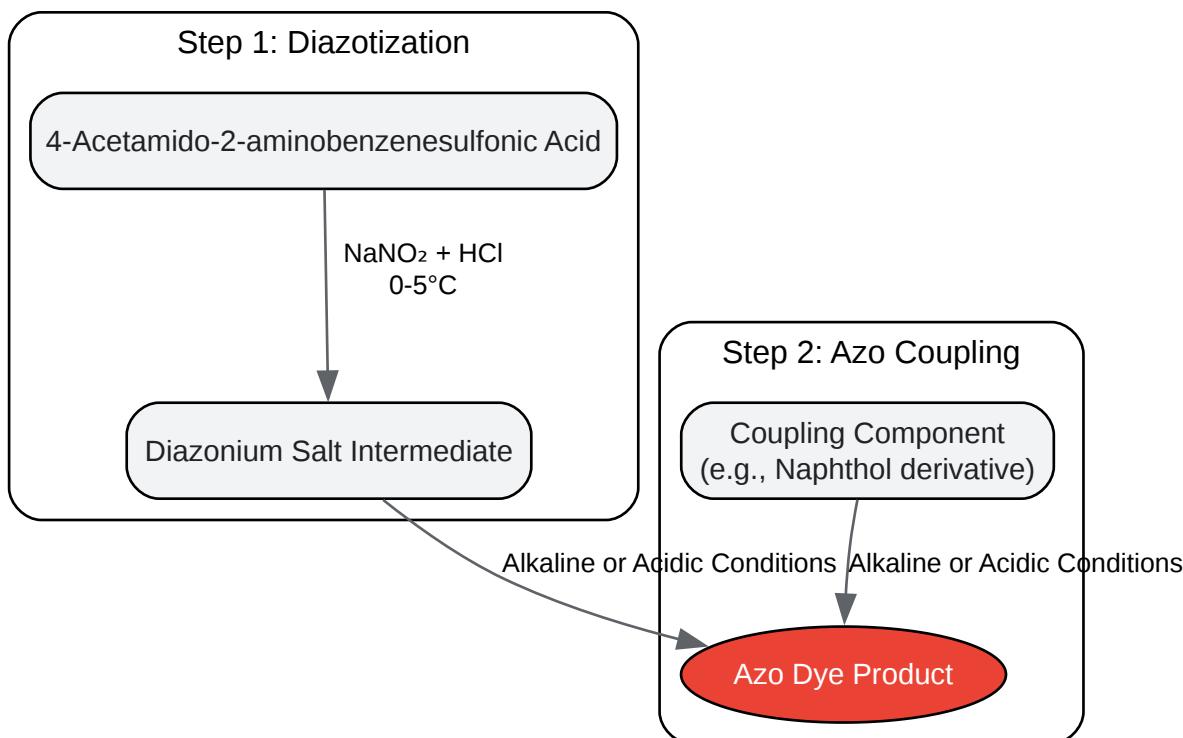
This protocol details the synthesis of the direct precursor to the title compound.

- Preparation: Weigh 5.40 g (0.05 mol) of m-phenylenediamine and add it to 80 mL of 1,2-dichloroethane in a suitable reaction vessel.
- Dissolution: Stir the mixture at room temperature until the m-phenylenediamine is completely dissolved.
- Sulfonation: Slowly add 8.00 g (0.10 mol) of sulfur trioxide to the solution. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature.
- Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60°C.
- Incubation: Maintain the reaction at 60°C for 10 hours with continuous stirring.
- Isolation: Upon completion, cool the mixture and collect the precipitated product by filtration.
- Drying: Dry the filtered solid to yield 2,4-diaminobenzenesulfonic acid. The reported yield for this procedure is approximately 95.96%.[\[6\]](#)

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation of **4-acetamido-2-aminobenzenesulfonic acid**. While raw spectra are proprietary to data providers, a summary of available analyses and an interpretation of expected signals are provided below.[\[1\]](#)[\[7\]](#)

Table 3: Summary of Available Spectroscopic Data


Technique	Availability
¹ H NMR	Data available [1]
IR Spectroscopy	Data available
Mass Spectrometry (MS)	Data available [7]
¹³ C NMR, Raman, ESR	Data mentioned as available

Interpretation of Expected Spectra

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons should appear as complex multiplets or doublets in the δ 7.0-8.0 ppm region. The methyl protons of the acetyl group (CH_3) would present as a sharp singlet around δ 2.0-2.2 ppm. The protons of the primary amine (-NH₂) and the amide (-NH-) would appear as broad singlets, which can be exchangeable with D₂O, at variable chemical shifts depending on solvent and concentration.
- IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for its functional groups. Key expected peaks include: a broad band for O-H stretching of the sulfonic acid group (SO₃H) around 2500-3300 cm^{-1} , N-H stretching vibrations for the primary amine and secondary amide around 3200-3500 cm^{-1} , a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm^{-1} , and strong S=O stretching bands for the sulfonic acid group around 1030-1060 cm^{-1} and 1150-1200 cm^{-1} .
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.24 g/mol).

Applications in Research and Industry

The primary industrial application of **4-acetamido-2-aminobenzenesulfonic acid** is as a diazo component in the synthesis of azo dyes.^[3] Its structure allows it to be readily converted into a stable diazonium salt, which can then react with various coupling components to produce a wide range of colors. It is used to synthesize dyes such as C.I. Reactive Orange 107, C.I. Acid Red 30, and C.I. Direct Green 50.^[8] It also serves as a potential intermediate in drug development and as a reagent in analytical chemistry.^[4]

[Click to download full resolution via product page](#)

Figure 2. General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye

The following is a representative protocol for the synthesis of an azo dye using an aminobenzenesulfonic acid as the starting material. This procedure can be adapted for **4-acetamido-2-aminobenzenesulfonic acid**.^[9]

- Amine Solution Preparation: In a small Erlenmeyer flask, dissolve 1.0 g of the aminobenzenesulfonic acid (e.g., **4-acetamido-2-aminobenzenesulfonic acid**) in 10 mL of 2.6% aqueous sodium carbonate solution.
- Nitrite Solution Preparation: Separately, prepare a solution of 0.4 g of sodium nitrite in 1 mL of water.
- Diazotization:
 - In a 100 mL beaker, place 1 mL of concentrated hydrochloric acid and 6 g of ice.

- Combine the amine solution and the nitrite solution into the small Erlenmeyer flask.
- Add this combined solution dropwise using a disposable pipette to the beaker containing the ice and acid, while stirring.
- Place the resulting mixture in an ice-water bath to maintain a temperature between 0-5°C and to promote the formation of the diazonium salt. This suspension is used directly in the next step.
- Coupling Component Solution: In a separate beaker, dissolve a molar equivalent of the chosen coupling component (e.g., 2-naphthol) in 4 mL of 2.5 M aqueous sodium hydroxide solution. Place this beaker in an ice-water bath.
- Azo Coupling Reaction:
 - Add the cold suspension of the diazonium salt portion-wise to the cold solution of the coupling component.
 - Stir the reaction mixture with a glass rod after each addition. A color change should be observed as the azo dye forms.
 - Allow the reaction to proceed for 10 minutes with occasional stirring in the ice bath.
- Isolation and Purification:
 - Heat the suspension on a hot plate until the solid dye dissolves.
 - Add 2 g of sodium chloride (NaCl) and continue heating to dissolve it, which helps to salt out the dye.
 - Cool the beaker to room temperature, and then further cool it in an ice-water bath to maximize precipitation.
 - Collect the solid azo dye product via vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the collected solid with a small amount of saturated NaCl solution and allow it to air dry completely before weighing.

Safety and Handling

4-Acetamido-2-aminobenzenesulfonic acid should be handled with appropriate safety precautions. It may pose health risks if ingested or inhaled.^[4] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 1H NMR [m.chemicalbook.com]
- 2. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
- 3. 4-Acetamido-2-aminobenzenesulfonic acid | 88-64-2 [chemicalbook.com]
- 4. journalijar.com [journalijar.com]
- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) MS [m.chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- To cite this document: BenchChem. [4-Acetamido-2-aminobenzenesulfonic Acid: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042591#4-acetamido-2-aminobenzenesulfonic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com